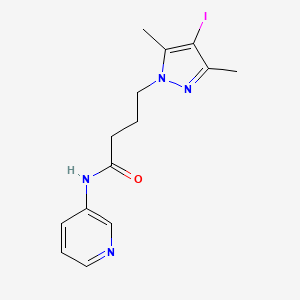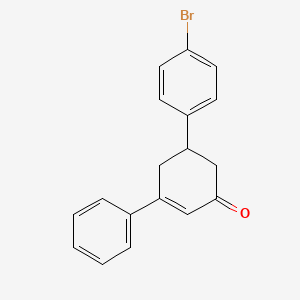
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Coupling with pyridine: The iodinated pyrazole can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: Finally, the butanamide moiety can be introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the iodine atom, potentially replacing it with a hydrogen atom.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The major product would be the deiodinated compound.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making this compound a potential candidate for biochemical studies.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The iodine and pyridine moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
- 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
- 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
Uniqueness
The presence of the iodine atom in 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable, potentially leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C14H17IN4O |
|---|---|
Molecular Weight |
384.22 g/mol |
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C14H17IN4O/c1-10-14(15)11(2)19(18-10)8-4-6-13(20)17-12-5-3-7-16-9-12/h3,5,7,9H,4,6,8H2,1-2H3,(H,17,20) |
InChI Key |
FWDOSOSPEPXJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CN=CC=C2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11487296.png)

![2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B11487301.png)

![4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B11487309.png)
![3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide](/img/structure/B11487317.png)
![1-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1H-pyrrole-2,5-dione](/img/structure/B11487319.png)
![4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline](/img/structure/B11487326.png)
![5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11487329.png)
![2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11487349.png)
![5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11487354.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11487388.png)
